Home > Products > Screening Compounds P114751 > Alosetron hydrochloride
Alosetron hydrochloride - 122852-69-1

Alosetron hydrochloride

Catalog Number: EVT-258355
CAS Number: 122852-69-1
Molecular Formula: C17H19ClN4O
Molecular Weight: 330.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Alosetron Hydrochloride is a potent and selective antagonist of the serotonin type 3 (5-HT3) receptor. [] It is classified as a gastroprokinetic agent due to its effects on gastrointestinal motility. [] Alosetron Hydrochloride is primarily utilized in scientific research to investigate the role of 5-HT3 receptors in gastrointestinal function and disorders, particularly irritable bowel syndrome (IBS). [, , ]

2,4-Dioxo-3-piperidinecarboxylic acid, methylester, ion(1-), sodium(2-)

Compound Description: This compound serves as a crucial starting material in the synthesis of Alosetron Hydrochloride. [, ]

Relevance: This compound is a direct precursor to Alosetron Hydrochloride in the synthetic pathway. Its structural features are incorporated into the final structure of Alosetron Hydrochloride. [, ]

1,5,6-Dihydro-4-(2-methyl-2-phenylhydrazino)-2(1H)-pyridinone

Compound Description: This compound is a key intermediate in the synthesis of Alosetron Hydrochloride. []

Relevance: This intermediate highlights a crucial step in the synthesis of Alosetron Hydrochloride. It demonstrates the stepwise construction of the Alosetron Hydrochloride structure, specifically the incorporation of the hydrazine moiety. []

2,4-Piperidinedione

Compound Description: This compound is an intermediate formed during the synthesis of Alosetron Hydrochloride. It is generated through the decarboxylation of 2,4-Dioxo-3-piperidinecarboxylic acid, methylester, ion(1-), sodium(2-). []

Relevance: The formation of 2,4-Piperidinedione represents an alternative synthetic route to Alosetron Hydrochloride. It highlights the flexibility in the synthetic pathway and the importance of this specific structural motif. []

1-Methyl-1-phenylhydrazine

Compound Description: This compound plays a vital role as a reagent in the synthesis of Alosetron Hydrochloride. []

Relevance: This reagent is crucial for introducing the N-methyl-phenylhydrazine moiety, a key structural element of Alosetron Hydrochloride, into the final molecule. []

4-Hydroxymethyl-5-methylimidazole

Compound Description: This compound is another essential reagent in the synthesis of Alosetron Hydrochloride. []

Relevance: This reagent is responsible for introducing the imidazole ring system, a critical component of the Alosetron Hydrochloride structure, during the synthesis. []

Ramosetron Hydrochloride

Compound Description: Ramosetron Hydrochloride is a novel serotonin type 3 (5-HT3) receptor antagonist, similar in action to Alosetron Hydrochloride. []

Relevance: Ramosetron Hydrochloride shares a similar mechanism of action with Alosetron Hydrochloride, both acting as 5-HT3 receptor antagonists. This suggests a potential structural similarity between the two compounds and highlights the importance of 5-HT3 receptor antagonism in treating conditions like irritable bowel syndrome. []

Tegaserod Maleate (Zelnorm®)

Compound Description: Tegaserod Maleate is another serotonin receptor modulator used in the treatment of resistant irritable bowel syndrome (IBS) symptoms. It acts primarily on the 5-HT4 receptor subtype. []

Relevance: While Tegaserod Maleate acts on a different serotonin receptor subtype compared to Alosetron Hydrochloride, both drugs target the serotonergic system in the gut, highlighting the importance of this system in IBS treatment. []

Fluoxetine

Compound Description: Fluoxetine is an antidepressant metabolized by cytochrome P450 (CYP) enzymes, including CYP2C9 and CYP2D6. []

Relevance: A study explored the potential drug interaction between Alosetron Hydrochloride and Fluoxetine as they share metabolic pathways. The study concluded that Alosetron Hydrochloride did not significantly affect the pharmacokinetics of Fluoxetine, suggesting their co-administration could be safe. []

Alprazolam

Compound Description: Alprazolam is a short-acting benzodiazepine metabolized by the CYP3A4 enzyme, often prescribed for anxiety disorders, a common co-morbidity with IBS. []

Relevance: A study investigated the potential for a metabolic drug interaction between Alosetron Hydrochloride and Alprazolam, as both are metabolized by CYP3A4. The findings indicated no significant pharmacokinetic interaction, suggesting their safe co-administration. []

Synthesis Analysis

Methods and Technical Details

An improved synthesis approach involves reacting 2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one with 4-hydroxymethyl-5-methylimidazole or its salts in the presence of mineral acids like hydrochloric acid or sulfonic acids. This method has shown to be more efficient and suitable for large-scale production with better yields .

Technical Details

The reaction typically occurs at elevated temperatures ranging from 70 to 200 °C, with purification steps required to isolate pure alosetron hydrochloride from byproducts .

Molecular Structure Analysis

Structure and Data

Alosetron hydrochloride exhibits a complex molecular structure characterized by multiple rings and functional groups. The structural formula can be represented as follows:

C17H18N4OHCl\text{C}_{17}\text{H}_{18}\text{N}_{4}\text{O}\cdot \text{HCl}

The compound is achiral and appears as a white to beige solid. Its solubility varies significantly depending on pH; it has a solubility of 61 mg/mL in water and lower solubility in more basic conditions (less than 0.1 mg/mL at pH 8) .

Chemical Reactions Analysis

Reactions and Technical Details

Alosetron hydrochloride undergoes various chemical reactions typical for pharmaceutical compounds. Key reactions include:

  • Formation Reaction: The primary synthesis involves nucleophilic substitution where the nitrogen atom in imidazole reacts with carbon atoms in pyridoindole.
  • Metabolic Reactions: In vivo studies indicate that alosetron is metabolized primarily through hydroxylation and subsequent glucuronidation. Approximately 73% of administered doses are excreted in urine as metabolites rather than unchanged drug .

These reactions highlight both its synthetic pathways and metabolic fate within biological systems.

Mechanism of Action

Process and Data

Alosetron functions by selectively antagonizing the serotonin 5-HT3 receptors located in the gastrointestinal tract. By blocking these receptors, alosetron reduces visceral pain and slows gastrointestinal motility, which is beneficial for patients suffering from diarrhea-predominant irritable bowel syndrome.

The mechanism involves:

  • Receptor Binding: Alosetron binds to the 5-HT3 receptors on enteric neurons.
  • Inhibition of Neuronal Activation: This binding inhibits the depolarization of these neurons, thereby reducing pain signaling and gastrointestinal activity.

Clinical pharmacology studies indicate that alosetron's half-life is approximately 1.5 hours with minimal renal elimination (around 6% as unchanged drug) suggesting extensive metabolism .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to beige solid.
  • Solubility: Highly soluble in water (61 mg/mL) and moderately soluble in acidic conditions (42 mg/mL in 0.1 M hydrochloric acid).

Chemical Properties

  • Empirical Formula: C17H18N4OHClC_{17}H_{18}N_{4}O\cdot HCl
  • Molecular Weight: Approximately 330.8 g/mol.

These properties are crucial for formulation development and determining appropriate dosing regimens.

Applications

Scientific Uses

Alosetron hydrochloride is primarily used in clinical settings for:

  • Treatment of Irritable Bowel Syndrome: Specifically for women with severe diarrhea-predominant symptoms who have not responded to other treatments.

Research continues into its potential applications beyond gastrointestinal disorders, exploring its effects on other serotonin-related conditions.

Introduction to Alosetron Hydrochloride

Historical Development and Regulatory Milestones

The development of alosetron hydrochloride began with its patenting in 1987, culminating in its initial FDA approval on February 9, 2000, as a breakthrough therapy for women with diarrhea-predominant irritable bowel syndrome (IBS-D) [1]. This approval followed a seven-month review period, representing one of the first targeted pharmacological approaches for a functional gastrointestinal disorder [1] [6]. The drug's introduction marked a significant advancement in IBS management, offering a novel mechanism of action distinct from conventional symptomatic treatments.

Within months of its March 2000 market launch, post-marketing surveillance identified serious gastrointestinal adverse events, including ischemic colitis and severe constipation complications. By November 2000, the manufacturer voluntarily withdrew alosetron after reports of 70 serious adverse events, including 49 cases of ischemic colitis, 21 cases of severe constipation, and five deaths [1] [6]. This withdrawal triggered intense scrutiny of FDA approval processes, with critics arguing that the agency underestimated risks for a non-life-threatening condition [1] [6].

Patient advocacy groups, notably the Lotronex Action Group and the International Foundation for Functional Gastrointestinal Disorders, lobbied extensively for the drug's return, citing significant benefits in severe, treatment-refractory cases [1] [7]. This advocacy culminated in a landmark regulatory decision: on June 7, 2002, the FDA approved a supplemental New Drug Application allowing restricted marketing under a Risk Evaluation and Mitigation Strategy (REMS) [2] [7]. This reintroduction established unprecedented prescribing limitations, including a lower starting dose (0.5 mg twice daily) and strict eligibility criteria limited to women with severe IBS-D unresponsive to conventional therapies [2] [7].

Table 1: Regulatory Timeline of Alosetron Hydrochloride

YearMilestoneSignificance
1987Compound patentedInitial intellectual property protection
2000 (February)Initial FDA approvalFirst approval for women with IBS-D
2000 (November)Voluntary market withdrawalResponse to post-marketing safety reports
2002 (June)Restricted reapprovalIntroduction of REMS program
2007Transfer to Prometheus LaboratoriesChange in marketing authorization holder
2015Generic versions availableExpanded access through multiple manufacturers

The Prescribing Program for Lotronex (PPL) established stringent requirements: physicians must enroll and certify their ability to diagnose IBS, patients must sign agreement forms acknowledging risks, and pharmacists must verify program stickers before dispensing [2] [7]. These restrictions were slightly relaxed in 2016 to allow electronic prescriptions, but the core risk-management framework remains [1]. Notably, alosetron hydrochloride has not been approved in the European Union, reflecting ongoing regional differences in risk-benefit assessments for IBS therapeutics [1] [7].

Clinical Significance in Gastrointestinal Therapeutics

Alosetron hydrochloride occupies a unique therapeutic niche as the only FDA-approved medication specifically indicated for severe diarrhea-predominant irritable bowel syndrome (IBS-D) in women who fail conventional therapies [2] [7] [9]. This designation followed extensive clinical trials demonstrating significant improvements in multiple IBS-D symptom domains. A pivotal industry-funded randomized controlled trial published in 2000 established the efficacy profile, with alosetron (1 mg twice daily) providing a 12% greater improvement in abdominal pain and discomfort relief compared to placebo over 12 weeks [1] [3]. Subsequent studies confirmed these benefits specifically in the severe IBS-D subpopulation that represents alosetron's current indication [2] [7].

The clinical significance extends beyond symptomatic relief to meaningful improvements in health-related quality of life (HRQoL) metrics. Patients with severe IBS-D experience profound disability, with studies documenting HRQoL scores lower than those with conditions like moderate-severe GERD, diabetes mellitus, and even dialysis-dependent end-stage renal disease in several domains [7]. The burden includes frequent bowel urgency, fecal incontinence, and activity restrictions that substantially impair daily functioning. In this context, alosetron therapy demonstrates clinically relevant benefits: clinical trial data show significant improvements in stool consistency, reduced stool frequency, decreased urgency, and fewer incontinence episodes [2] [7] [9].

Table 2: Clinical Outcomes from Alosetron Trials in Severe IBS-D Patients

Symptom DomainImprovement with AlosetronClinical Significance
Abdominal pain/discomfort12% greater than placebo (CI 4.7-19.2) [1]Meaningful reduction in primary IBS symptom
Stool consistencySignificant normalization [2] [7]Reduced watery/liquid stools
Bowel urgencySignificant decrease [7] [9]Reduced sudden bowel movement need
Fecal incontinenceReduced episodes [2]Decreased accidents
Health-related quality of lifeImproved across multiple domains [7]Enhanced daily functioning

The American Gastroenterological Association (AGA) conditionally recommends alosetron for IBS-D patients based on moderate certainty evidence, while the American College of Obstetricians and Gynecologists (ACOG) recognizes its utility specifically for women with this condition [2]. European guidelines from the United European Gastroenterology and European Society for Neurogastroenterology and Motility also endorse 5-HT₃ antagonists like alosetron for IBS-D, though not for functional diarrhea without the IBS pain component [2]. This targeted application reflects the drug's dual mechanism addressing both motility issues and visceral hypersensitivity in the IBS-D pathophysiology [5] [9].

Scope of Research on 5-HT3 Receptor Antagonism

Alosetron hydrochloride's mechanism centers on its potent and selective antagonism of 5-hydroxytryptamine type 3 (5-HT₃) receptors, which are ligand-gated ion channels in the Cys-loop superfamily that includes nicotinic acetylcholine, GABAₐ, and glycine receptors [5]. These pentameric receptors consist of five subunits arranged around a central ion-conducting pore, with each subunit containing an extracellular ligand-binding domain, four transmembrane helices (M1-M4), and a large intracellular loop between M3 and M4 [5]. The 5-HT₃ receptor binding site is formed at the interface of adjacent subunits, where three loops (A-C) from the principal subunit and three β-strands (D-F) from the complementary subunit create the serotonin binding pocket [5].

Structural studies using homology modeling based on the acetylcholine-binding protein (AChBP) and nicotinic receptor structures reveal key interactions: alosetron binds competitively in this interfacial pocket, preventing serotonin-induced channel activation [5]. This binding inhibits cation influx (primarily Na⁺ and K⁺) that would otherwise depolarize neurons and trigger neurotransmitter release [5] [9]. In the gastrointestinal tract, this antagonism occurs primarily on enteric neurons, where 5-HT₃ receptors regulate peristaltic reflexes, secretory processes, and visceral pain signaling [5] [9].

Research on alosetron's effects demonstrates multiple physiological consequences relevant to IBS-D pathophysiology:

  • Motility Modulation: Alosetron prolongs colonic transit time without affecting oro-cecal transit, allowing enhanced water absorption and stool formation [2] [9]. This contrasts with the antiemetic 5-HT₃ antagonists (e.g., ondansetron) that primarily act on upper GI and central receptors.
  • Secretory Effects: The drug enhances basal water and sodium absorption in the jejunum, counteracting the secretory diarrhea component in IBS-D [2].
  • Visceral Analgesia: By reducing afferent signaling from the gut to emotional processing centers in the brain, alosetron decreases visceral hypersensitivity—a key pathophysiological feature in IBS [2] [5] [9].
  • Neurotransmitter Regulation: Preclinical studies show that 5-HT₃ blockade modulates release of multiple neurotransmitters including dopamine, cholecystokinin, GABA, substance P, and acetylcholine in gut-brain axis pathways [5].

Table 3: Molecular and Functional Characteristics of 5-HT₃ Receptors

CharacteristicDetailTherapeutic Relevance
Receptor structurePentameric ligand-gated ion channelTarget for competitive antagonists
Subunit compositionFive known subunits (A-E); functional receptors typically homomeric 5-HT₃A or heteromeric 5-HT₃A/B [5]Tissue-specific effects
Binding siteInterface between adjacent subunits [5]Allosteric modulation possible
Ion selectivityPrimarily Na⁺ and K⁺ [5]Neuronal depolarization blockade
Distribution in GI tractEnterochromaffin cells, enteric neurons, vagal afferents [5] [9]Modulation of motility, secretion, sensation
Genetic variantsPolymorphisms affecting functionPotential for personalized dosing

The pharmacological profile shows gender-specific pharmacokinetics, with plasma concentrations approximately 27% lower in men than women at equivalent doses—a factor potentially contributing to the observed efficacy differences [2]. Metabolism involves hepatic cytochrome P450 enzymes (CYP2C9, CYP3A4, and predominantly CYP1A2), creating potential for drug-drug interactions with inhibitors like fluvoxamine (contraindicated) or inducers [1] [2] [9]. This metabolic pathway also explains the contraindication in severe hepatic impairment, while mild-moderate impairment requires no dose adjustment [2] [4].

Ongoing research explores additional applications of 5-HT₃ antagonism, including potential roles in inflammation given receptor expression in immune cells (monocytes, T cells) and synovial tissue [5]. However, these investigations remain preclinical, with IBS-D treatment representing the only current clinical application successfully translated from the 5-HT₃ receptor research.

Properties

CAS Number

122852-69-1

Product Name

Alosetron hydrochloride

IUPAC Name

5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one;hydrochloride

Molecular Formula

C17H19ClN4O

Molecular Weight

330.8 g/mol

InChI

InChI=1S/C17H18N4O.ClH/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2;/h3-6,10H,7-9H2,1-2H3,(H,18,19);1H

InChI Key

FNYQZOVOVDSGJH-UHFFFAOYSA-N

SMILES

CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl

Solubility

White to beige solid with a solubility of 61 mg/ml in water, 42 mg/ml in 0.1M hydrochloric acid, 0.3 mg/ml in pH 6 phosphate buffer, and <0.1 mg/ml in pH 8 phosphate buffer /Hydrochloride/

Synonyms

2,3,4,5-tetrahydro-5-methyl-2-((5-methylimidazol-4-yl)methyl)-1H-pyrido(4,3-b)indol-1-one monohydrochloride
alosetron
alosetron hydrochloride
alosetron monohydrochloride
GR 68755
GR68755
Lotronex

Canonical SMILES

CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.